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Abstract
PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated

sodium channel NaV1.8. This channel is predominantly expressed in peripheral sensory

neurons and is a genetically and pharmacologically validated target for the treatment of pain.

Preclinical data indicate that PF-06305591 possesses a promising profile, including high in vitro

potency, significant selectivity over other sodium channel isoforms, and favorable absorption,

distribution, metabolism, and excretion (ADME) characteristics. The compound has been

investigated in Phase 1 clinical trials for its potential as a non-opioid analgesic. This technical

guide provides a comprehensive summary of the available preclinical and clinical data on PF-
06305591, its mechanism of action, and its therapeutic potential in pain management.

Introduction
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, plays a crucial role

in the generation and propagation of action potentials in nociceptive sensory neurons. Its

involvement in various pain states, including inflammatory and neuropathic pain, has made it a

key target for the development of novel analgesics. PF-06305591 emerged from a drug

discovery program at Pfizer aimed at identifying selective NaV1.8 blockers.[1] This document

details the scientific data underlying the therapeutic potential of PF-06305591.
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Mechanism of Action
PF-06305591 is a potent and selective blocker of the NaV1.8 sodium channel.[2] By inhibiting

the influx of sodium ions through this channel, PF-06305591 reduces the excitability of

nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to

the central nervous system.

Signaling Pathway
The diagram below illustrates the role of NaV1.8 in pain signaling and the mechanism of action

of PF-06305591.
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Figure 1: NaV1.8 Signaling Pathway in Nociception.

Preclinical Pharmacology
PF-06305591 has undergone extensive preclinical characterization to assess its potency,

selectivity, pharmacokinetic properties, and efficacy in animal models of pain.

In Vitro Potency and Selectivity
PF-06305591 is a highly potent inhibitor of the human NaV1.8 channel with an IC50 of 15 nM.

[3] It demonstrates significant selectivity over other voltage-gated sodium channel subtypes.
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Channel Subtype IC50 (µM) Selectivity vs. NaV1.8

NaV1.8 0.015 -

NaV1.1 >30 >2000-fold

NaV1.2 >30 >2000-fold

NaV1.3 >30 >2000-fold

NaV1.4 >30 >2000-fold

NaV1.5 >30 >2000-fold

NaV1.6 >30 >2000-fold

NaV1.7 >30 >2000-fold

Table 1: In Vitro Selectivity

Profile of PF-06305591. Data

compiled from multiple

sources.

PF-06305591 also shows no significant activity against potassium (K+) and calcium (Ca2+)

channels.[3]

Pharmacokinetics and ADME
Preclinical studies have indicated that PF-06305591 has an excellent in vitro ADME and safety

profile, including good bioavailability in rats.[4] Specific quantitative pharmacokinetic

parameters from published literature are limited.
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Parameter Species Value

Bioavailability Rat Good (Oral)

In Vitro Metabolic Stability - High

hERG Activity - Low

Passive Permeability - High

Table 2: Summary of

Preclinical ADME and

Pharmacokinetic Properties of

PF-06305591.[4]

Preclinical Efficacy
PF-06305591 has demonstrated efficacy in preclinical models of both neuropathic and

inflammatory pain.[5] However, specific quantitative efficacy data such as ED50 values or the

magnitude of pain reversal in these models are not readily available in the public domain.

Clinical Development
PF-06305591 has been evaluated in several Phase 1 clinical trials in healthy volunteers to

assess its safety, tolerability, and pharmacokinetics.

Completed Phase 1 Clinical Trials
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ClinicalTrials.gov ID Title Status

NCT01776619

A Safety And Tolerability Study

Of Multiple Doses Of PF-

06305591

Completed

NCT01812265

A Study To Investigate The

Effects Of PF-06305591 On

Cold Pain In Healthy Male

Subjects

Completed

NCT01797796

A Study To Examine The Effect

Of PF-06305591 On Capsaicin

And Capsaicin/Heat-Induced

Neurogenic Flare In Healthy

Volunteers

Completed

Table 3: Phase 1 Clinical Trials

of PF-06305591.[6]

Detailed results from these clinical trials have not been published in peer-reviewed journals.

Experimental Protocols
The following sections describe generalized protocols for key experiments typically used to

characterize NaV1.8 inhibitors like PF-06305591.

Whole-Cell Patch-Clamp Electrophysiology for IC50
Determination
This protocol is used to measure the inhibitory effect of PF-06305591 on NaV1.8 channels

expressed in a heterologous expression system (e.g., HEK293 cells).
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Figure 2: Electrophysiology Experimental Workflow.

Methodology:

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human

NaV1.8 channel are cultured and plated onto glass coverslips.
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Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp

amplifier. Borosilicate glass pipettes are filled with an appropriate intracellular solution and

used to form a gigaohm seal with a single cell.

Voltage Protocol: A voltage-step protocol is applied to elicit NaV1.8 currents. Typically, cells

are held at a negative holding potential (e.g., -100 mV) and then depolarized to a potential

that elicits a peak inward sodium current (e.g., 0 mV).

Compound Application: After establishing a stable baseline current, PF-06305591 is applied

to the bath solution at increasing concentrations.

Data Analysis: The peak inward current at each concentration is measured and normalized

to the baseline current. A concentration-response curve is generated, and the data are fitted

with the Hill equation to determine the IC50 value.[7]

In Vivo Models of Pain
The formalin test is a widely used model of tonic chemical pain.

Methodology:

Acclimation: Rodents (rats or mice) are placed in a clear observation chamber to acclimate

for a specified period.

Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar

surface of one hind paw.

Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60

minutes). The time spent licking, biting, or flinching the injected paw is recorded. The

response typically occurs in two phases: an early, acute phase and a late, inflammatory

phase.

Drug Administration: PF-06305591 or vehicle is administered (e.g., orally or intraperitoneally)

at a predetermined time before the formalin injection.

Data Analysis: The total time spent in nocifensive behaviors is calculated for both phases

and compared between the drug-treated and vehicle-treated groups to determine the
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analgesic effect.[8][9]

This test is used to assess changes in mechanical sensitivity, a hallmark of neuropathic pain.
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Figure 3: Von Frey Test Experimental Workflow.

Methodology:

Animal Model: A neuropathic pain model is induced in rodents, for example, by chronic

constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.

Acclimation: Animals are placed on an elevated mesh platform in individual chambers and

allowed to acclimate.
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Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar

surface of the hind paw.

Threshold Determination: The paw withdrawal threshold is determined as the filament of the

lowest force that elicits a withdrawal response.

Drug Administration: PF-06305591 or vehicle is administered, and the paw withdrawal

threshold is measured at various time points after dosing.

Data Analysis: The post-drug withdrawal thresholds are compared to the pre-drug baseline

and to the vehicle-treated group to assess the anti-allodynic effect of the compound.[10][11]

Summary and Future Directions
PF-06305591 is a potent and highly selective NaV1.8 inhibitor that has shown promise in

preclinical models of pain. Its favorable in vitro ADME profile and oral bioavailability in rats

supported its advancement into Phase 1 clinical trials. While the compound was found to be

safe and well-tolerated in healthy volunteers, the lack of publicly available efficacy data from

these trials and from preclinical in vivo studies makes a complete assessment of its therapeutic

potential challenging.

The development of selective NaV1.8 inhibitors remains a highly pursued strategy for the

treatment of pain, offering the potential for effective analgesia without the side effects and

abuse liability of opioids. Further disclosure of the preclinical efficacy and clinical data for PF-
06305591 would be invaluable to the scientific community in understanding the therapeutic

window and potential of targeting NaV1.8 for pain relief.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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